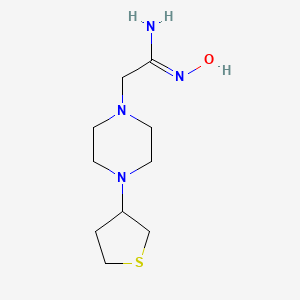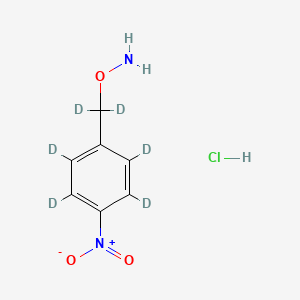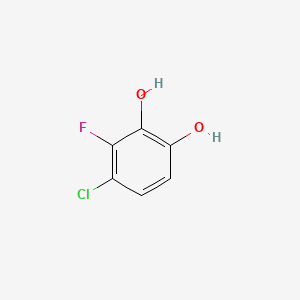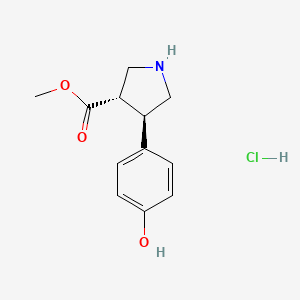
methyl (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic organic compound It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a hydroxyphenyl group.
Esterification: The carboxylate group is introduced through an esterification reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a physiological response. The hydroxyphenyl group may play a key role in binding to the target, while the pyrrolidine ring could influence the compound’s overall conformation and stability.
類似化合物との比較
Similar Compounds
Methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate: Lacks the hydrochloride group.
Rac-methyl (3r,4s)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride: Contains a methoxy group instead of a hydroxy group.
Rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate sulfate: Contains a sulfate group instead of a hydrochloride group.
Uniqueness
Rac-methyl (3r,4s)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of both the hydroxyphenyl group and the hydrochloride salt, which can influence its solubility, stability, and biological activity.
特性
分子式 |
C12H16ClNO3 |
|---|---|
分子量 |
257.71 g/mol |
IUPAC名 |
methyl (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-12(15)11-7-13-6-10(11)8-2-4-9(14)5-3-8;/h2-5,10-11,13-14H,6-7H2,1H3;1H/t10-,11+;/m0./s1 |
InChIキー |
NLDWJXSGMJNNNC-VZXYPILPSA-N |
異性体SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)O.Cl |
正規SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


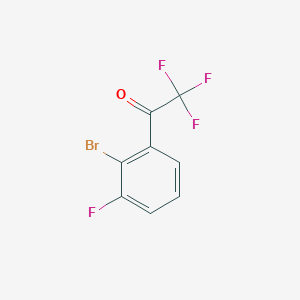
![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
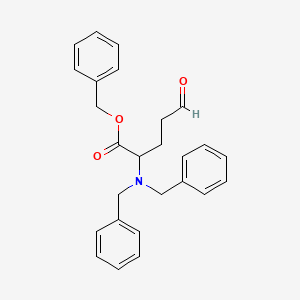
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
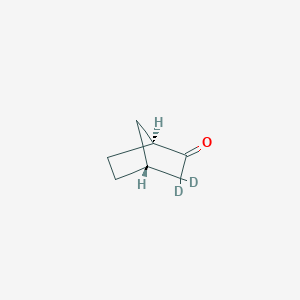
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
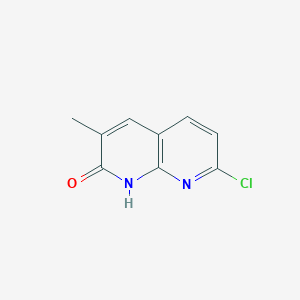
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
